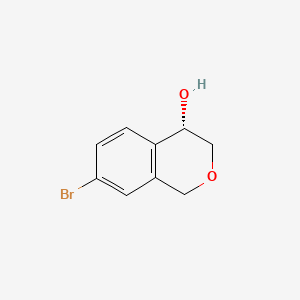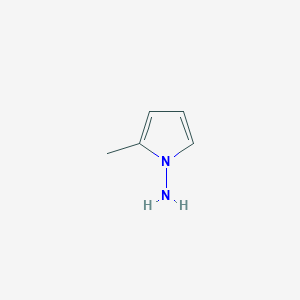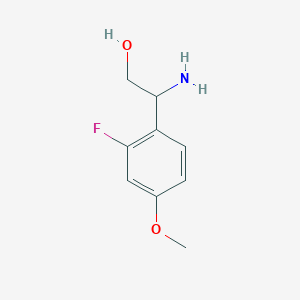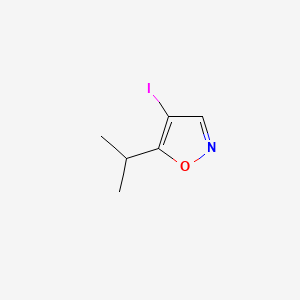
4-Iodo-5-(propan-2-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-(propan-2-yl)-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an iodine atom at the 4th position and an isopropyl group at the 5th position on an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole typically involves the iodination of a suitable oxazole precursor. One common method includes the use of iodine and a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-(propan-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxazole ring can be reduced to form saturated heterocycles using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Scientific Research Applications
4-Iodo-5-(propan-2-yl)-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Iodo-5-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom and isopropyl group contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-5-methyl-1,2-oxazole
- 4-Iodo-5-ethyl-1,2-oxazole
- 4-Iodo-5-(1-methoxypropan-2-yl)-1,2-oxazole
Uniqueness
4-Iodo-5-(propan-2-yl)-1,2-oxazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H8INO |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-iodo-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C6H8INO/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3 |
InChI Key |
PFZTYSJGLCAIMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


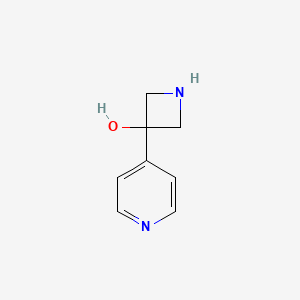
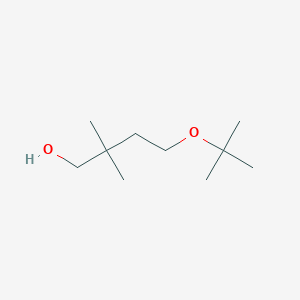

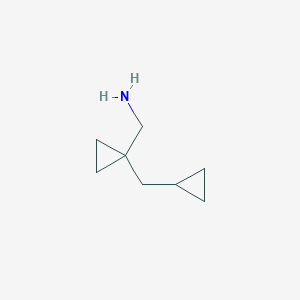

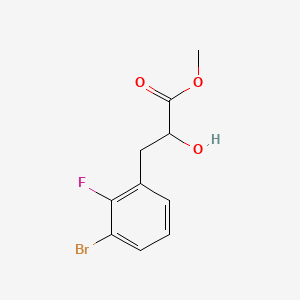
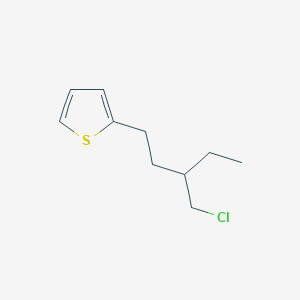

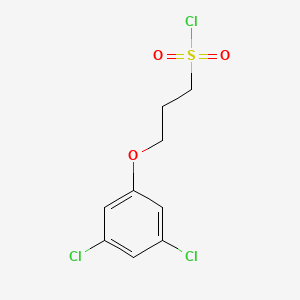
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
